1-(4-methoxybenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
Description
1-(4-Methoxybenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a substituted imidazole derivative featuring a 4-methoxybenzoyl group at position 1 and a sulfanyl-linked 3-(trifluoromethyl)benzyl substituent at position 2. This compound belongs to a class of heterocyclic molecules known for diverse pharmacological applications, including enzyme inhibition and receptor modulation. Its structure combines electron-rich (methoxy) and electron-deficient (trifluoromethyl) moieties, which may influence solubility, metabolic stability, and binding interactions .
Properties
IUPAC Name |
(4-methoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S/c1-26-16-7-5-14(6-8-16)17(25)24-10-9-23-18(24)27-12-13-3-2-4-15(11-13)19(20,21)22/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYRMFPQRSVKIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole typically involves multiple steps The starting materials often include 4-methoxyphenyl derivatives and 3-(trifluoromethyl)phenyl derivatives
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, temperature control, and the use of catalysts to accelerate the reaction rates. The specific details of the industrial production methods would depend on the scale of production and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxybenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, 1-(4-methoxybenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to undergo various chemical transformations could be leveraged to design derivatives with improved pharmacological properties.
Industry
In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole would depend on its specific interactions with molecular targets. The compound’s structure suggests that it could interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Analysis
Key Structural Features:
- Core : 4,5-dihydro-1H-imidazole (partially saturated imidazole ring).
- Position 1 : 4-Methoxybenzoyl group (electron-donating methoxy).
- Position 2 : Sulfanyl bridge to 3-(trifluoromethyl)benzyl (electron-withdrawing CF₃).
Analogs with Similar Substituents:
1-(4-Methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthro[9,10-d]imidazole
- Differences: Phenanthrene-fused imidazole core; lacks sulfanyl and dihydro structure.
- Significance: Demonstrated crystallographic stability via X-ray analysis, suggesting planar geometry enhances π-π stacking .
2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole
- Similarities: Dihydroimidazole core with sulfanyl substituent.
- Differences: Fluorophenyl groups instead of methoxybenzoyl/trifluoromethylbenzyl.
- Relevance: Sulfonyl group enhances metabolic resistance compared to sulfanyl .
4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole
Comparison with Analogs
Pharmacological and Physicochemical Properties
Binding and Efficacy
- Target Compound : Predicted to exhibit strong hydrophobic interactions due to CF₃ and methoxy groups. Docking studies on similar dihydroimidazoles (e.g., 9c in ) suggest binding to ATP pockets in kinases .
- Analog 1 (Phenanthroimidazole) : High rigidity enhances binding to DNA G-quadruplexes, relevant in anticancer research .
- Analog 3 (Trifluoromethylphenyl-imidazole) : Demonstrated IC₅₀ values <1 μM against EGFR kinase .
Data Table: Key Analogs and Properties
Biological Activity
1-(4-Methoxybenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound is characterized by its unique structure, which includes a methoxybenzoyl moiety and a trifluoromethylphenyl group. Its molecular formula is , and it has a molecular weight of 427.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H20F3N2O2S |
| Molecular Weight | 427.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | [insert CAS number here] |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may exhibit antimicrobial , anticancer , and anti-inflammatory properties. The presence of the imidazole ring is significant as it can participate in hydrogen bonding and π-π interactions with biological macromolecules, enhancing its efficacy against target sites.
Antimicrobial Activity
Studies have shown that imidazole derivatives can possess antibacterial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship (SAR) suggests that the introduction of electron-withdrawing groups enhances antibacterial activity.
Anticancer Activity
The compound's anticancer potential has been explored in various cell lines. For example, related imidazole derivatives have demonstrated significant cytotoxic effects against cancer cells, with IC50 values indicating their potency . The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.
Case Studies
Case Study 1: Antibacterial Efficacy
A study investigated the antibacterial properties of imidazole derivatives against MRSA. The findings suggested that modifications in the side chains significantly influenced their activity, highlighting the importance of structural components such as the trifluoromethyl group in enhancing antibacterial efficacy .
Case Study 2: Anticancer Activity
In vitro studies on similar compounds revealed promising results in inhibiting cancer cell proliferation. For instance, one derivative exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin, suggesting potential for development as an anticancer agent .
Research Findings
Recent research has focused on synthesizing analogs of this compound to enhance its biological activity. Various synthetic routes have been explored, including:
- Formation of Imidazole Derivatives: Utilizing different substituents on the imidazole ring to evaluate changes in biological activity.
- Evaluation of SAR: Investigating how modifications affect antimicrobial and anticancer properties.
Q & A
Q. How do structural modifications impact SAR for enhanced activity?
- Methodological Answer : Synthesize analogs with varied substituents (e.g., replace trifluoromethyl with nitro or methyl groups). Test activity in parallel assays. Use CoMFA or CoMSIA models to correlate 3D electrostatic fields with bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
